This section explores compounds structurally related to amine hydrochloride based on the provided scientific papers. The analysis focuses on key structural features, chemical classes, and categories discussed in the research.
Compound Description: This class of compounds arises from a three-component reaction between isatoic anhydride, an amine, and a furyl-2-methylacrylaldehyde. [] These compounds were studied using X-ray diffraction to analyze their crystal structures. []
Relevance: While these compounds are not direct analogs of amine hydrochloride, they share a crucial structural feature: the presence of a furan ring. The variations in substitution patterns on the furan ring and the presence of additional heterocyclic systems offer insights into structure-activity relationships. Comparing the properties of these compounds to amine hydrochloride could elucidate the contribution of the furan moiety to its overall activity.
Compound Description: Identified as a significant contributor to "kokumi" taste activity, this compound emerges from reactions involving thiamine. [, ] Its taste threshold concentration falls between 35 to 120 µmol/L. [] Quantitative studies and carbon module labeling experiments (CAMOLA) confirm thiamine as its sole precursor, highlighting an intermolecular formation pathway. []
Relevance: Both 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine and the target compound, amine hydrochloride, prominently feature a methylfuran moiety within their structures. This shared structural element suggests potential similarities in their chemical properties and reactivity. Investigating the specific roles played by the methylfuran group in both compounds could provide valuable insights into their respective biological activities.
Compound Description: This compound is a thiamine derivative known for its taste-enhancing properties. [, ] It plays a crucial role in understanding the development of savory process flavors. [] Studies revealed that its formation is favored under specific conditions: a pH of 6.5, a heating time of 120 minutes, and a temperature of 120 °C. [] Notably, this compound is naturally present in thermally processed foods rich in thiamine. []
Relevance: This compound shares a structural similarity with amine hydrochloride, particularly the presence of an amine-containing side chain. Although the core structures differ, exploring the impact of these side chains on their respective biological activities could be insightful.
Compound Description: This compound, derived from thiamine, exhibits a notable impact on the kokumi taste sensation. [] It has a taste threshold concentration ranging from 35 to 120 µmol/L. [] Studies have shown its presence in thermally processed foods that are abundant in thiamine, classifying it as a naturally occurring taste enhancer. []
Relevance: This compound shares a structural resemblance with amine hydrochloride, particularly the presence of an amine-containing side chain. Although the core structures differ, investigating the impact of these side chains on their respective biological activities could be insightful.
Compound Description: Recognized for its taste-modulating characteristics, this compound represents another example of a thiamine derivative. [, ] Its presence in thiamine-rich, thermally processed foods underscores its classification as a naturally occurring taste enhancer. []
Relevance: Both 5-(((furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine and the target compound, amine hydrochloride, prominently feature a furan ring within their structures. This shared structural element suggests potential similarities in their chemical properties and reactivity. Investigating the specific roles played by the furan group in both compounds could provide valuable insights into their respective biological activities.
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